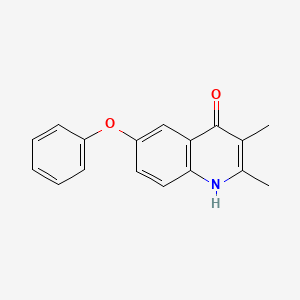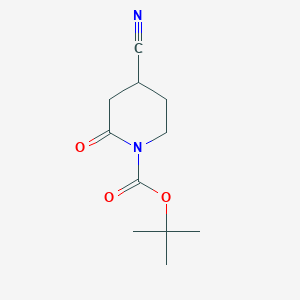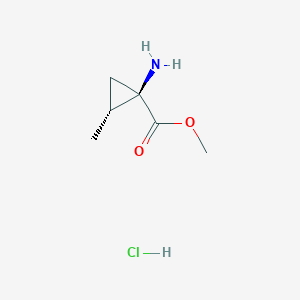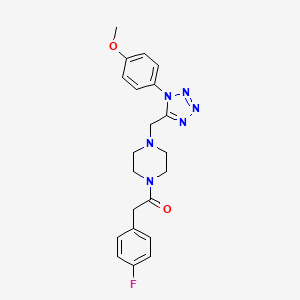
4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide is a chemical compound with the molecular formula C16H10FNO3 . It is a derivative of coumarin, a type of benzopyrone . The compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of this compound and similar coumarin derivatives often involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides . The structures of the synthesized compounds are usually confirmed by nuclear magnetic resonance data .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a 2H-chromene ring and a 4-fluoro-phenyl ring . There is an intramolecular C7—H7…N1 hydrogen bond forming a closed seven-membered ring . The packing structure is stabilized by these C—H…N, N—H…O hydrogen bonds, C—H… π and π…π interactions .
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide is not fully understood. However, it is believed to exert its effects through the inhibition of various signaling pathways. One study showed that this compound could inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. Another study suggested that it could inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, as well as inhibit cell growth and induce apoptosis. Additionally, it has been shown to have a protective effect on the liver and kidneys in animal models of drug-induced toxicity. These findings suggest that this compound may have potential as a therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, its unique structure may allow for the development of novel derivatives with improved therapeutic properties. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide. One direction is to further investigate its mechanism of action and identify the specific signaling pathways it targets. Another direction is to explore its potential as a therapeutic agent for other diseases, such as diabetes and neurodegenerative disorders. Additionally, the development of novel derivatives with improved therapeutic properties is an area of interest for future research.
Métodos De Síntesis
The synthesis of 4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide involves a multi-step process. The first step involves the synthesis of 4-fluoro-2-nitrobenzoic acid from 4-fluorobenzoic acid. This is followed by the reduction of the nitro group to an amino group using a reducing agent such as iron powder. The resulting amine is then reacted with 6-acetyl-2H-chromen-2-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product.
Aplicaciones Científicas De Investigación
4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide has been investigated for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In one study, this compound was found to inhibit the growth of human breast cancer cells by inducing apoptosis. Another study showed that it could reduce inflammation in a mouse model of acute lung injury. These findings suggest that this compound has potential as a therapeutic agent for cancer and inflammatory diseases.
Propiedades
IUPAC Name |
4-fluoro-N-(2-oxochromen-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO3/c17-12-4-1-10(2-5-12)16(20)18-13-6-7-14-11(9-13)3-8-15(19)21-14/h1-9H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMVZDJYXQTEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,4]Dioxan-2-ylmethyl-methyl-amine hydrochloride](/img/structure/B2620543.png)

![Benzyl N-[2-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-oxoethyl]carbamate](/img/structure/B2620547.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B2620548.png)
![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2620549.png)
![(5-Methyl-1,2-oxazol-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2620552.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B2620554.png)



![N-[2-(4-Chlorophenyl)ethyl]-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2620561.png)

